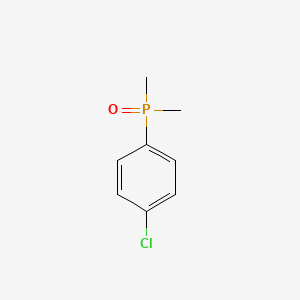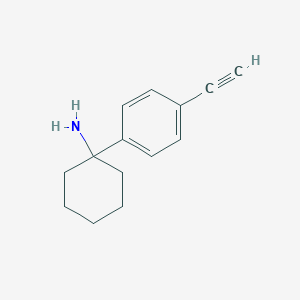![molecular formula C9H18N2 B12837915 2-(8-Azabicuclo[3.2.1]octan-8-yl)ethan-1-amine](/img/structure/B12837915.png)
2-(8-Azabicuclo[3.2.1]octan-8-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(8-Azabicyclo[3.2.1]octan-8-yl)ethan-1-amine is a nitrogen-containing heterocycle that is part of the tropane alkaloid family. This compound is known for its unique bicyclic structure, which consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring.
Méthodes De Préparation
The synthesis of 2-(8-Azabicyclo[3.2.1]octan-8-yl)ethan-1-amine can be achieved through various synthetic routes. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold from an acyclic starting material that contains all the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemical control . Industrial production methods often involve bulk manufacturing and custom synthesis to meet research and development needs .
Analyse Des Réactions Chimiques
2-(8-Azabicyclo[3.2.1]octan-8-yl)ethan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can be oxidized to form imino derivatives, which have shown nematicidal activity . Reduction reactions can lead to the formation of secondary amines, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it serves as a key synthetic intermediate in the total synthesis of several target molecules . In biology and medicine, it has been studied for its potential as a drug candidate due to its bioactive properties . Additionally, it has been used in the development of new synthetic methodologies and the synthesis of bioactive molecules . In industry, it has applications in the production of pharmaceuticals and other fine chemicals .
Mécanisme D'action
The mechanism of action of 2-(8-Azabicyclo[3.2.1]octan-8-yl)ethan-1-amine involves its interaction with molecular targets and pathways in the body. It has been shown to act as a ligand for serotonin receptors, particularly the 5-HT3 receptor . This interaction can influence various physiological activities, such as mood, appetite, and intestinal movements . The compound’s unique structure allows it to bind to these receptors with high affinity, leading to its bioactive effects.
Comparaison Avec Des Composés Similaires
2-(8-Azabicyclo[3.2.1]octan-8-yl)ethan-1-amine is similar to other tropane alkaloids, such as cocaine and atropine, which also contain the 8-azabicyclo[3.2.1]octane scaffold . Other similar compounds include 2-(8-azabicyclo[3.2.1]octan-3-yl)ethan-1-amine and its derivatives, which have been studied for their nematicidal activity .
Propriétés
Formule moléculaire |
C9H18N2 |
|---|---|
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
2-(8-azabicyclo[3.2.1]octan-8-yl)ethanamine |
InChI |
InChI=1S/C9H18N2/c10-6-7-11-8-2-1-3-9(11)5-4-8/h8-9H,1-7,10H2 |
Clé InChI |
JMIIMYAKSJVUJB-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCC(C1)N2CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1S,3S,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B12837851.png)

![N-(4-Chlorophenyl)-N-(4-methyl-4,5-dihydrothiazol-2-yl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxamide](/img/structure/B12837854.png)



![2-[difluoro-(3,4,5-trifluorophenoxy)methyl]-5-[4-(4-ethylphenyl)-2-fluorophenyl]-1,3-difluorobenzene](/img/structure/B12837885.png)



![(S)-4,5-Dihydro-1,3-bis-([2.2]paracyclophan-4-yl)imidazolinium chloride](/img/structure/B12837932.png)
